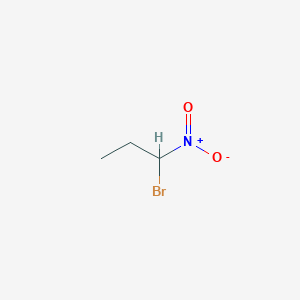

1-Bromo-1-nitropropane

描述

Contextualization within Modern Organic Synthesis Research

In the realm of contemporary organic synthesis, the development of efficient and selective methods for the construction of complex molecular architectures is a paramount goal. Halonitroalkanes, such as 1-bromo-1-nitropropane, serve as valuable synthons, which are molecular fragments that can be readily incorporated into larger molecules. rsc.org Their utility stems from the unique reactivity conferred by the geminal (attached to the same carbon) bromine and nitro functionalities. rsc.org Recent research has highlighted the use of these compounds in various transformations, including photoredox catalysis, which employs visible light to initiate chemical reactions, offering a more sustainable approach to synthesis. rsc.orgrsc.org The ability of gem-halonitroalkanes to participate in radical functionalization of alkenes has further expanded their importance in the synthesis of diverse nitro-containing molecules. rsc.orgrsc.org

Significance of Geminal Bromine and Nitro Functionalities in Synthetic Chemistry

The synthetic potential of this compound is rooted in the complementary nature of its two functional groups. The nitro group is a strong electron-withdrawing group, which acidifies the α-proton (the hydrogen on the same carbon), making it susceptible to removal by a base. brainkart.com This property is crucial for its participation in a variety of nucleophilic and cycloaddition reactions. rsc.org The bromine atom, being a good leaving group, can be displaced in nucleophilic substitution reactions. fhsu.edu This dual reactivity allows for a wide range of transformations, making this compound a versatile tool for forging new carbon-carbon and carbon-heteroatom bonds. sci-hub.se The presence of both functionalities enables its use in cascade reactions, where multiple bond-forming events occur in a single synthetic operation, leading to a rapid increase in molecular complexity.

Historical Development of Research on α-Halonitroalkanes

The study of α-halonitroalkanes dates back several decades, with early investigations focusing on their fundamental reactivity. sci-hub.se The interest in these compounds has been revitalized with the advent of modern synthetic methodologies. acs.org Initially, research centered on understanding their behavior in classical organic reactions. However, the continuous quest for novel and more efficient synthetic pathways has led to the exploration of their role in more advanced transformations, including those catalyzed by transition metals and light. rsc.orgresearchgate.net The growing recognition of nitrogen-containing compounds' importance in pharmaceuticals and materials science has further fueled research into the synthesis and applications of α-halonitroalkanes. acs.orgresearchgate.netepa.gov

属性

IUPAC Name |

1-bromo-1-nitropropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrNO2/c1-2-3(4)5(6)7/h3H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGLRMJMKUHEFQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC([N+](=O)[O-])Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90280612 | |

| Record name | 1-bromo-1-nitropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5447-96-1 | |

| Record name | NSC17670 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromo-1-nitropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90280612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Iii. Reaction Mechanisms and Reactivity of 1 Bromo 1 Nitropropane Analogues

Nucleophilic Substitution Reactions at the α-Carbon

Nucleophilic substitution at the carbon atom bearing the bromo and nitro groups is a key transformation for this class of compounds. The specific mechanism followed—SN1, SN2, or the radical nucleophilic substitution SRN1—is dictated by the structure of the nitroalkane, the nature of the nucleophile, and the reaction conditions. researchgate.netrsc.org

The substitution reactions of α-bromo nitroalkanes can proceed through several competing pathways.

SN2 Mechanism : The direct bimolecular displacement of the bromide ion by a nucleophile is a potential pathway, particularly with primary α-bromo nitroalkanes and strong nucleophiles. sciencemadness.org In a process analogous to the reaction of α-bromopropionic acid with nitrite (B80452) in a polar aprotic solvent, the nucleophile attacks the carbon atom, leading to an inversion of stereochemistry. sciencemadness.org

SN1 Mechanism : A unimolecular pathway involving the formation of a carbocation intermediate is generally disfavored due to the powerful electron-withdrawing nature of the adjacent nitro group, which would destabilize a positive charge. However, under solvolytic conditions with polar protic solvents, substrates that can form stabilized carbocations might exhibit SN1 characteristics. ncert.nic.inlibretexts.org The rate-limiting step in this mechanism is the spontaneous dissociation of the leaving group, leading to a planar carbocation that can be attacked from either face. libretexts.org

SRN1 Mechanism (Radical Nucleophilic Substitution) : This is a prominent multi-step chain reaction pathway for many α-substituted nitroalkanes, especially with relatively weak nucleophiles like nitronate anions. researchgate.netrsc.org The SRN1 mechanism is initiated by the transfer of a single electron to the α-bromo nitroalkane, often stimulated by light. nih.gov This forms a radical anion, which then expels the bromide ion to produce an α-nitroalkyl radical. researchgate.net This radical can then react with a nucleophile to form a new radical anion, which propagates the chain by transferring its electron to another molecule of the substrate. researchgate.netnih.gov The involvement of a radical chain mechanism is often confirmed by inhibition studies; for instance, the reaction yield decreases significantly in the presence of radical inhibitors like TEMPO or p-dinitrobenzene. nih.gov

| Mechanism | Key Characteristics | Favorable Conditions |

| SN2 | Bimolecular, single step, inversion of stereochemistry. | Primary substrates, strong nucleophiles, polar aprotic solvents. sciencemadness.org |

| SN1 | Unimolecular, carbocation intermediate, results in racemization. | Tertiary substrates, polar protic solvents, weak nucleophiles. libretexts.org |

| SRN1 | Radical chain mechanism, radical anion intermediate, results in racemization. | Photochemical stimulation, electron-donating nucleophiles (e.g., nitronates, thiolates). researchgate.netnih.gov |

Table 1: Comparison of Mechanistic Pathways for Nucleophilic Substitution on α-Bromo Nitroalkanes.

The stereochemical outcome of a substitution reaction provides critical insight into the underlying mechanism.

In an SN2 reaction, a complete inversion of the stereocenter is expected as the nucleophile attacks from the side opposite to the leaving group. ncert.nic.in

Reactions proceeding through a planar intermediate, such as the carbocation in an SN1 reaction or the α-nitroalkyl radical in an SRN1 reaction, are expected to result in racemization. libretexts.orglibretexts.orgmasterorganicchemistry.com The incoming nucleophile can attack either face of the planar intermediate with equal probability, leading to a mixture of enantiomers. libretexts.orglibretexts.org

Achieving stereocontrol in these reactions is a significant challenge. However, recent advances have utilized transition metal catalysis to achieve asymmetric C-alkylation. For example, a nickel-catalyzed process using a chiral ligand has been shown to produce highly enantioenriched β-nitroamides from racemic α-bromoamides and nitroalkanes, suggesting that the catalyst can control the stereochemistry of the C-C bond formation. nih.govdicp.ac.cn In some cases, the relative and absolute stereochemistry of the products has been confirmed by X-ray crystallography. nih.gov

When the nucleophile is a nitronate anion (formed by deprotonating a nitroalkane), it behaves as an ambident nucleophile, meaning it can react at either the carbon or the oxygen atoms. nih.gov This leads to a competition between C-alkylation, which forms a new carbon-carbon bond, and O-alkylation, which forms a nitronic ester. nih.govbeilstein-journals.org

Historically, the reaction of nitronate anions with simple alkyl halides often results predominantly in O-alkylation products. nih.gov However, the preference for C- vs. O-alkylation can be shifted. The use of transition metal catalysts, such as those based on copper, can dramatically favor C-alkylation. nih.govbeilstein-journals.orgnih.gov This shift is often attributed to a change in mechanism from a two-electron (ionic) pathway, which favors O-alkylation, to a single-electron transfer (radical) pathway that promotes C-alkylation. dicp.ac.cn By generating an alkyl radical intermediate, these catalytic systems effectively bypass the traditional ionic pathway that leads to the undesired O-alkylated products. beilstein-journals.orgnih.gov

Radical Reactions

Radical reactions are central to the chemistry of α-bromo nitroalkanes, often initiated by a single electron transfer event. researchgate.net These pathways provide access to intermediates and products that are not achievable through purely ionic mechanisms.

The initiation of many radical reactions involving 1-bromo-1-nitropropane analogues is the transfer of a single electron to the molecule, a process known as SET. rsc.orgrsc.org This can be achieved through various means, including reaction with certain nucleophiles, electrochemical reduction, or photoredox catalysis. nih.govrsc.orgnih.gov The SET process results in the formation of a radical anion. rsc.orgacs.org In photoredox catalysis, for example, a photocatalyst absorbs light and enters an excited state, becoming a potent reductant that can transfer an electron to the α-bromo nitroalkane, initiating a radical cascade. nih.govresearchgate.net This strategy has been used to generate α-nitroalkyl radicals for subsequent addition to alkenes. rsc.orgnih.gov

The initial product of a SET event is a radical anion. researchgate.netatamanchemicals.com For an α-bromo nitroalkane, this species, [R₂C(Br)NO₂]⁻, is often transient. researchgate.net It can undergo rapid fragmentation, losing a bromide ion (Br⁻) to form a neutral α-nitroalkyl radical (R₂C•NO₂). researchgate.netrsc.org The formation of these radical anion intermediates has been detected in some systems using electron spin resonance (ESR) spectroscopy. researchgate.net

The resulting α-nitroalkyl radical is an important intermediate whose fate determines the final product:

Elimination Reactions

Elimination reactions of this compound analogues are a key method for the synthesis of nitroalkenes, which are valuable intermediates in organic synthesis. sci-rad.com

The formation of nitroalkenes from precursors like this compound often proceeds through an E1cb (Elimination Unimolecular conjugate Base) mechanism. This pathway is favored due to the strong electron-withdrawing nature of the nitro group, which significantly increases the acidity of the α-proton.

The E1cb mechanism involves a two-step process:

Deprotonation: A base abstracts the acidic proton α to the nitro group, forming a stabilized carbanion (a nitronate anion). This step is typically fast and reversible.

Leaving Group Departure: The leaving group (in this case, the bromide ion) departs from the carbanion in the rate-determining step, leading to the formation of the nitroalkene.

The stability of the intermediate nitronate anion is a crucial factor that promotes the E1cb pathway over a concerted E2 mechanism.

Several factors can influence the pathway of elimination reactions and the selectivity of the resulting nitroalkene products:

Base: The strength and steric hindrance of the base used can affect the rate of deprotonation and potentially influence the regioselectivity of the elimination if there are multiple acidic protons.

Leaving Group: The nature of the leaving group is critical. Better leaving groups will facilitate the second step of the E1cb mechanism. For analogues of this compound, bromide is a good leaving group.

Substrate Structure: The substitution pattern on the alkane chain can influence the stability of the resulting alkene and may lead to the formation of different isomers (E/Z). For instance, a samarium-promoted synthesis of (E)-nitroalkenes from 1-bromo-1-nitroalkan-2-ols proceeds with high E-stereoselectivity, with the proposed mechanism involving a samarium nitronate intermediate that undergoes selective elimination. organic-chemistry.org

Reaction Conditions: Temperature and solvent can also play a role in the reaction outcome. In some cases, controlling the basicity of the catalytic system can allow for selective formation of either the nitroalcohol (from a Henry reaction) or the nitroalkene. mdpi.com

Addition Reactions to Nitroalkenes

Nitroalkenes, readily synthesized from this compound analogues, are potent Michael acceptors and versatile partners in cycloaddition reactions due to the electron-withdrawing nitro group. sci-rad.commakingmolecules.com

Nitroalkenes participate in [3+2] cycloaddition reactions with various 1,3-dipoles to form five-membered heterocyclic rings. chim.itthieme-connect.com These reactions are a powerful tool for the synthesis of complex nitrogen-containing molecules.

With Nitrones: The reaction of a nitroalkene with a nitrone, a 1,3-dipole, leads to the formation of isoxazolidines. wikipedia.orgmdpi.comsci-rad.com The regioselectivity of this cycloaddition is controlled by the frontier molecular orbitals of the reactants. wikipedia.orgd-nb.info Generally, the reaction is polar, with the nucleophilic oxygen of the nitrone attacking the electrophilic β-carbon of the nitroalkene. mdpi.comd-nb.info For example, the reaction of (E)-3,3,3-tribromo-1-nitroprop-1-ene with diarylnitrones proceeds with complete regio- and stereoselectivity to yield 3,4-cis-4,5-trans-4-nitroisoxazolidines. mdpi.com

With Azides: The cycloaddition of nitroalkenes with organic azides can produce 1,2,3-triazoles. thieme-connect.comacs.orgacs.orgthieme-connect.com These reactions can be catalyzed by metals like copper or cerium(III) triflate, leading to highly regioselective synthesis of substituted triazoles. acs.orgacs.org The reaction often proceeds via the formation of a triazoline intermediate, which then eliminates nitrous acid to form the aromatic triazole. thieme-connect.com

The following table summarizes some examples of [3+2] cycloaddition reactions involving nitroalkenes.

| 1,3-Dipole | Nitroalkene | Catalyst/Conditions | Product | Ref |

| Diaryl nitrone | 3,3,3-Tribromo-1-nitroprop-1-ene | Benzene, room temp. | 3,4-cis-4,5-trans-4-Nitroisoxazolidine | mdpi.com |

| Organic Azide | Aryl nitroolefin | Ce(OTf)3 | 1,5-Disubstituted 1,2,3-triazole | acs.org |

| Organic Azide | Nitro-olefin | Copper catalyst | 1,4(-NO2),5-Trisubstituted 1,2,3-triazole | acs.org |

| Azomethine Ylide | α-Halonitroalkene | Copper catalyst | Multisubstituted pyrrolidine | rsc.org |

| Vinyl Epoxide | Nitroalkene | Palladium/P,N-ligand | Substituted tetrahydrofuran | thieme-connect.com |

This table is based on available research findings and is for illustrative purposes.

Nitroalkenes are excellent Michael acceptors, readily undergoing conjugate addition with a wide range of nucleophiles. makingmolecules.commdpi.comnih.govnih.govucl.ac.ukrsc.org This reaction is a fundamental carbon-carbon and carbon-heteroatom bond-forming process. nih.govnih.gov

The mechanism involves the addition of a nucleophile to the β-carbon of the nitroalkene, which is electrophilic due to conjugation with the nitro group. makingmolecules.com This generates a nitronate intermediate, which is then typically protonated to give the final product. makingmolecules.com

A diverse array of nucleophiles can be employed in this reaction:

Carbon Nucleophiles: These include enolates derived from aldehydes, ketones, and esters, as well as organometallic reagents and malonates. mdpi.comacs.orgencyclopedia.pubacs.org Asymmetric organocatalysis has been extensively developed for the conjugate addition of aldehydes and ketones to nitroalkenes, providing access to chiral γ-nitro carbonyl compounds with high enantioselectivity. mdpi.comnih.govjst.go.jpnih.gov

Heteroatom Nucleophiles: Alcohols, thiols, and amines can also add to nitroalkenes to form the corresponding ethers, thioethers, and amines. ucl.ac.uk

The following table provides examples of nucleophiles used in conjugate additions to nitroalkenes.

| Nucleophile Class | Specific Example | Catalyst/Conditions | Product Type | Ref |

| Carbonyl Compound | Aldehydes | l-proline derivatives | syn-Nitroaldehydes | mdpi.comnih.gov |

| Carbonyl Compound | Ketones | Pyrrolidine-based thiourea | γ-Nitro ketones | mdpi.com |

| Malonates | Diethyl malonate | Thiourea derivatives | Nitro-diesters | encyclopedia.pub |

| Dicarbonyl Compounds | 1,3-Dicarbonyls | Ni(II)-diamine complexes | Functionalized nitroalkanes | acs.org |

| Heteroatoms | Alcohols, Thiols, Amines | Base-catalyzed | β-Alkoxy/Thio/Amino nitroalkanes | ucl.ac.uk |

This table is based on available research findings and is for illustrative purposes.

Transformations of the Nitro Group

The nitro group in this compound analogues is a versatile functional handle that can be either completely removed or converted into other nitrogen-containing functionalities.

Denitration involves the removal of the nitro group, which can be a key step in synthetic pathways. Radical denitration is a common strategy, often employing reagents like tributyltin hydride (TBTH) with a radical initiator such as azobisisobutyronitrile (AIBN). ucl.ac.uk This process typically involves the formation of an α-nitroalkyl radical, which then abstracts a hydrogen atom to yield the denitrated product. ucl.ac.uk For instance, the reductive cleavage of the nitro group can be achieved to afford the corresponding amine. acs.org

Photoredox catalysis has also emerged as a powerful tool for denitrative transformations. For example, gem-bromonitroalkanes can undergo photoredox-catalyzed reactions where the nitro group is ultimately removed. acs.org This approach has been utilized in the synthesis of β-nitroamines, which can then undergo reductive denitration. acs.org

The nitro group of this compound analogues can be transformed into a range of other nitrogen-containing functional groups, highlighting its synthetic utility. thieme-connect.denih.gov Common transformations include reduction to amines, and conversion to oximes, hydroxylamines, nitrones, and nitriles. thieme-connect.deresearchgate.net

Visible-light photoredox catalysis provides a metal-free and mild method for converting nitroalkanes into oximes, nitrones, and hydroxylamines using an organocatalyst like 4CzIPN and an amine as a reductant. researchgate.net The reaction conditions can be tuned to selectively favor the formation of oximes over nitrones. researchgate.net For example, using [Ir(dtbbpy)(ppy)2]PF6 as the photocatalyst with specific additives can enhance the formation of oximes, which can subsequently be hydrolyzed to ketones. researchgate.net

Furthermore, the nitro group can be reduced to a primary amine under hydrogenation conditions. acs.orglkouniv.ac.in This transformation is a fundamental process in organic synthesis, providing access to valuable amino compounds. acs.org Another notable conversion is the transformation of nitroalkanes directly into nitriles, which can be achieved using visible-light photoredox catalysis with additives like triethylamine (B128534) (Et3N) and diisobutylaluminum hydride (DIBAH) or diisopropylethylamine (DIPEA). acs.org

The versatility of the nitro group is further demonstrated in its conversion to other functionalities as summarized below:

| Starting Material | Reagents/Conditions | Product Functional Group |

| β-Nitroamine | Hydrogenation | Monoprotected Diamine acs.org |

| Nitroalkane | Visible-light, 4CzIPN, Amine | Oxime, Nitrone, Hydroxylamine researchgate.net |

| Secondary Nitroalkane | CrCl2 | Oxime ucl.ac.uk |

| Nitroalkane | Visible-light, Et3N, DIBAH/DIPEA | Nitrile acs.org |

| Nitroalkane | Catalytic Hydrogenation (e.g., Raney Nickel) | Amine lkouniv.ac.in |

Role of Catalysis in Reactivity Modulation

Catalysis plays a crucial role in controlling the reactivity of this compound and its analogues, enabling transformations that are otherwise difficult to achieve and often enhancing selectivity and efficiency.

Copper catalysis is particularly effective in modulating the reactivity of gem-bromonitroalkanes and related nitro compounds. nih.govnih.govrsc.org Copper catalysts can facilitate cross-coupling reactions, overcoming the inherent tendency of nitroalkanes to undergo O-alkylation in the presence of electrophiles. nih.gov For example, a copper-catalyzed method has been developed for the propargylation of nitroalkanes using propargyl bromides, providing access to homopropargylic nitroalkanes which are precursors to nitrogen-containing heterocycles like pyrroles and 2-pyrrolines. nih.gov

Copper-catalyzed reactions often proceed under mild conditions and exhibit high functional group tolerance. nih.govmagtech.com.cn They have been employed in the cross-coupling of gem-diborylalkanes with alkyl halides, offering a new route to alkylboronic esters. nih.gov In the context of nitro compounds, copper catalysts have also been used in asymmetric Henry reactions to produce β-nitroalcohols with high enantioselectivity. rhhz.net Furthermore, copper catalysis enables the cross-coupling of nitroarenes with aryl boronic acids to form diarylamines. chemrxiv.org

Visible light photoredox catalysis, sometimes in conjunction with copper, has been used for the synthesis of β-nitro ketones from gem-bromonitroalkanes and silyl (B83357) enol ethers. colab.ws This method proceeds via α-nitro radical intermediates. colab.ws

Here is a summary of some copper-catalyzed transformations:

| Reactants | Catalyst System | Product Type |

| Nitroalkanes, Propargyl Bromides | In situ generated Cu catalyst | Homopropargylic Nitroalkanes nih.gov |

| gem-Diborylalkanes, Alkyl Halides | Copper catalyst | Alkylboronic Esters nih.gov |

| Nitroalkanes, Aldehydes | Chiral Diamine Ligand, Copper Triflate | β-Nitroalcohols rhhz.net |

| gem-Bromonitroalkanes, Silyl Enol Ethers | Visible Light, Photoredox/Copper Catalyst | β-Nitro Ketones colab.ws |

| Nitroarenes, Aryl Boronic Acids | CuX, Diphosphine | Diarylamines chemrxiv.org |

Phase-transfer catalysis (PTC) is a powerful technique for enhancing reaction rates between reactants located in different immiscible phases, typically an aqueous and an organic phase. wikipedia.org In the context of this compound analogues, PTC facilitates the reaction of ionic nucleophiles, which are soluble in the aqueous phase, with the organic-soluble bromonitroalkane. wikipedia.orgmdma.ch

A common application of PTC is in alkylation reactions. nih.govbeilstein-journals.org Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) hydrogen sulfate (B86663) (TBAHS) and tetrabutylammonium bromide (TBAB), are frequently used as phase-transfer catalysts. mdma.chnih.gov For example, the synthesis of 1-nitropropane (B105015) from 1-bromopropane (B46711) and sodium nitrite can be efficiently carried out using TBAHS as the catalyst in a biphasic system. mdma.chscribd.com This method has been shown to be effective for various bromoalkanes, with yields depending on the substrate structure. mdma.chscribd.com

Chiral phase-transfer catalysts, often derived from Cinchona alkaloids, have been employed to achieve asymmetric transformations, such as the enantioselective cyclopropanation of Michael acceptors with malonate esters. mdpi.combyu.edubeilstein-journals.org These catalysts form chiral ion pairs with the nucleophile, enabling stereocontrolled bond formation. beilstein-journals.org

The table below illustrates the effectiveness of phase-transfer catalysis in the synthesis of nitroalkanes from bromoalkanes. mdma.chscribd.com

| Bromoalkane | Phase-Transfer Catalyst | Solvent | Yield of Nitroalkane |

| 1-Bromopropane | TBAHS | Chloroform (B151607) | 62% mdma.ch |

| 1-Bromobutane | TBAHS | Chloroform | 57% mdma.ch |

| 1-Bromohexane | TBAHS | Chloroform | 45% mdma.ch |

| 2-Bromopropane | TBAHS | Chloroform | 24% mdma.chscribd.com |

Iv. Spectroscopic and Structural Characterization of 1 Bromo 1 Nitropropane

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the number and type of atoms, their connectivity, and their spatial relationships.

Proton (¹H) NMR spectroscopy of 1-bromo-1-nitropropane provides key information about the arrangement of hydrogen atoms in the molecule. The spectrum displays three distinct sets of signals, corresponding to the three non-equivalent proton environments in the propyl chain.

A study utilizing a 600 MHz NMR spectrometer in deuterated chloroform (B151607) (CDCl₃) reported specific chemical shifts for this compound. rsc.org The methine proton (CH) attached to the same carbon as the bromo and nitro groups is the most deshielded due to the strong electron-withdrawing effects of these substituents. This results in its signal appearing furthest downfield. The methylene (B1212753) (CH₂) and methyl (CH₃) protons of the ethyl group appear further upfield.

The observed signals are:

A multiplet in the range of δ 5.80–5.93 ppm, corresponding to the single methine proton (H-1).

A multiplet observed between δ 2.19–2.53 ppm, which is assigned to the two protons of the methylene group (H-2).

A triplet at δ 1.06 ppm with a coupling constant (J) of 7.3 Hz, characteristic of the three protons of the terminal methyl group (H-3). rsc.org

The integration of these signals yields a proton ratio of 1:2:3, consistent with the number of protons in the methine, methylene, and methyl environments, respectively. The splitting patterns (multiplicity) arise from spin-spin coupling with adjacent non-equivalent protons and follow the n+1 rule, further confirming the connectivity of the propyl chain. youtube.comdocbrown.info

Table 1: ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-1 (-CH(Br)NO₂) | 5.80 - 5.93 | Multiplet (m) | - | 1H |

| H-2 (-CH₂CH₃) | 2.19 - 2.53 | Multiplet (m) | - | 2H |

| H-3 (-CH₃) | 1.06 | Triplet (t) | 7.3 | 3H |

Data sourced from a 600 MHz spectrum in CDCl₃. rsc.org

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. For this compound, three distinct signals are expected, one for each carbon atom in its unique chemical environment. docbrown.info

While specific experimental ¹³C NMR data for this compound is not widely published, the chemical shifts can be estimated based on the analysis of related compounds such as 1-bromopropane (B46711) and by considering the known effects of substituents. docbrown.infodocbrown.infoorganicchemistrydata.org The carbon atom bonded to both the bromine and the nitro group (C-1) would be significantly downfield due to the strong deshielding effect of these two electronegative groups. The chemical shifts of the other two carbons (C-2 and C-3) would be less affected, with the effect diminishing with distance from the substituents. docbrown.info

Table 2: Estimated ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Estimated Chemical Shift (δ, ppm) | Rationale |

|---|---|---|

| C-1 (-C H(Br)NO₂) | 85 - 95 | Strong deshielding from attached -Br and -NO₂ groups. |

| C-2 (-C H₂CH₃) | 25 - 35 | Moderate influence from the C-1 substituents (β-effect). |

| C-3 (-C H₃) | 10 - 15 | Minimal influence from the C-1 substituents (γ-effect). |

Note: These are estimated values based on substituent effects and data from related compounds. docbrown.infooregonstate.edu

To unambiguously assign all proton and carbon signals and to confirm the molecular structure, two-dimensional (2D) NMR techniques are employed, particularly for more complex molecules. researchgate.netd-nb.info

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. For this compound, an HSQC spectrum would show a cross-peak connecting the H-1 signal to the C-1 signal, H-2 to C-2, and H-3 to C-3, confirming their direct attachments. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons over two or three bonds. This is crucial for piecing together the carbon skeleton. mdpi.com In this compound, one would expect to see correlations between the H-1 proton and both C-2 and C-3, and between the H-3 protons and C-2, providing definitive evidence of the propyl chain's connectivity.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. acdlabs.comcolumbia.edu A NOESY spectrum of this compound would show cross-peaks between protons on adjacent carbons (e.g., between H-1 and H-2, and between H-2 and H-3), which helps to confirm the conformation of the molecule in solution. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of molecules. It is particularly useful for identifying the presence of specific functional groups.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending). The resulting spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands corresponding to specific functional groups.

For this compound, the IR spectrum is expected to show characteristic absorptions for the nitro group, the carbon-bromine bond, and the carbon-hydrogen bonds of the alkyl chain. By comparing with the known spectra of 1-nitropropane (B105015) and 1-bromopropane, the key absorption bands can be predicted. docbrown.infonist.gov

Table 3: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Nitro (NO₂) | Asymmetric Stretching | ~1550 |

| Nitro (NO₂) | Symmetric Stretching | ~1380 |

| Alkyl C-H | Stretching | 2850 - 3000 |

| Alkyl C-H | Deformation | 1370 - 1470 |

| Carbon-Bromine (C-Br) | Stretching | 550 - 750 |

Note: Values are approximate and based on characteristic frequencies for the functional groups found in related molecules. docbrown.infonist.gov

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR. It relies on the inelastic scattering of monochromatic light from a laser source. spiedigitallibrary.org While strong IR absorptions are seen for polar bonds like carbonyls, Raman spectroscopy is often more effective for non-polar, symmetric bonds.

For this compound, Raman spectroscopy would be a valuable tool for confirming the presence of the nitro group, whose symmetric stretch often produces a strong Raman signal. It can also provide information about the carbon backbone. A key advantage of Raman spectroscopy is its ability to be used in aqueous solutions and for real-time, non-invasive reaction monitoring, making it a powerful technique in process chemistry. irdg.org While specific Raman studies on this compound are not prominent in the literature, its application would follow standard analytical procedures for characterizing organic compounds. spiedigitallibrary.org

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, providing information about its electronic transitions. While specific UV-Vis spectral data for this compound is not extensively detailed in the provided search results, general knowledge of related compounds allows for some inferences. Nitroalkanes typically exhibit a weak n-π* transition associated with the nitro group. For instance, 1-nitropropane in alcohol shows a maximum absorption at 270 nm. nih.gov In a related compound, 3,3,3-tribromo-1-nitropropene, UV spectroscopic data has been reported as part of its characterization. researchgate.net The presence of the bromine atom in this compound may influence the position and intensity of this absorption band. Studies on other bromo-substituted compounds, such as 1-bromo-1-propene, have utilized computational methods to predict their UV-Vis spectra, which could be a valuable approach for understanding this compound. iaea.org A study on bronopol (B193717) (2-bromo-2-nitropropane-1,3-diol) in a sodium hydroxide (B78521) solution showed a UV absorption maximum at 244 nm. cir-safety.org

A spectrophotometric method for the determination of the related compound bronopol involves its reduction and subsequent diazotization to form an azo dye with a maximum absorbance at 425 nm. jocpr.com While this is a derivative, it highlights how UV-Vis spectroscopy can be used for the quantification of bromonitroalkanes.

Table 1: UV-Vis Absorption Data for Related Compounds

| Compound | Solvent/Conditions | λmax (nm) | Reference |

| 1-Nitropropane | Alcohol | 270 | nih.gov |

| Bronopol | 0.1 M NaOH | 244 | cir-safety.org |

| Bronopol-derived azo dye | Alkaline medium | 425 | jocpr.com |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and large molecules. google.com Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically to fragment a selected ion and then analyze the resulting fragment ions. harvardapparatus.comsouthampton.ac.uk This process provides detailed structural information.

While direct ESI/MS/MS studies specifically on this compound are not detailed in the provided results, the technique has been widely applied to related organobromine and nitro compounds. For instance, ESI/MS/MS has been used to study the fragmentation patterns of complex organotin compounds and to analyze salt cluster ions. harvardapparatus.comupce.cz The analysis of bronopol (2-bromo-2-nitropropane-1,3-diol) in rice has been achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) with an ESI source. nih.govresearchgate.net Similarly, the metabolite of 1-bromopropane, N-acetyl-S-(n-propyl)-L-cysteine, is measured in urine using ultra-high performance liquid chromatography with ESI/MS/MS. cdc.gov These examples demonstrate the capability of ESI/MS/MS to detect and quantify brominated organic compounds, often in complex matrices. The fragmentation of this compound in an ESI/MS/MS experiment would likely involve the loss of the nitro group (NO₂) and the bromine atom, providing characteristic fragmentation patterns for its identification. The presence of bromine's two stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio, would result in a characteristic isotopic pattern for bromine-containing ions, with two peaks of nearly equal intensity separated by two mass units. youtube.comdocbrown.info

High-resolution mass spectrometry (HRMS) provides a very precise measurement of an ion's mass-to-charge ratio, which can be used to determine the elemental formula of a compound. The exact mass of this compound (C₃H₆BrNO₂) is calculated to be 166.95819 Da. nih.gov HRMS instruments, such as time-of-flight (TOF) analyzers, are capable of measuring this mass with high accuracy. metu.edu.tr

HRMS data has been reported for various related compounds, confirming their elemental compositions. For example, it has been used in the structural elucidation of products from reactions involving 1-nitropropane and in the analysis of spirooxindole-fused cyclopentanes derived from 3-bromo-1-nitropropane. researchgate.netmdpi.com The ability of HRMS to provide unambiguous elemental formulas is crucial for the characterization of new compounds and for confirming the identity of known substances.

Table 2: HRMS Data for this compound

| Property | Value | Source |

| Molecular Formula | C₃H₆BrNO₂ | nih.gov |

| Exact Mass | 166.95819 Da | nih.gov |

| Monoisotopic Mass | 166.95819 Da | nih.gov |

X-ray Diffraction Analysis for Solid-State Structure Elucidation

X-ray diffraction (XRD) is a powerful technique for determining the atomic and molecular structure of a crystal. malvernpanalytical.com By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise three-dimensional arrangement of atoms can be determined.

While a specific crystal structure of this compound has not been found in the search results, XRD analysis has been successfully applied to related bromonitro compounds. For instance, the structure of (2Z)-3-bromo-3-nitro-1-phenylprop-2-en-1-one was determined by X-ray diffraction, revealing its Z-s-cis configuration. researchgate.net This study highlights the utility of XRD in establishing the stereochemistry and conformation of molecules in the solid state. researchgate.net Similarly, the structure of 3,3,3-tribromo-1-nitropropene has been confirmed by X-ray diffraction. researchgate.net Given that this compound is a liquid at room temperature, obtaining a single crystal for XRD analysis would require low-temperature crystallization techniques. If a suitable crystal can be grown, XRD would provide definitive information about bond lengths, bond angles, and intermolecular interactions in the solid state.

V. Computational and Theoretical Investigations

Spectroscopic Property Prediction and Interpretation:Computational methods would be used to predict spectroscopic data (e.g., NMR, IR spectra). These predictions can then be compared with experimental data to confirm the molecule's structure.

While a conformational analysis of a related but more complex molecule, 5-bromo-5-nitro-1,3-dioxane, has been published, these findings are not directly transferable to 1-Bromo-1-nitropropane.

The generation of a scientifically rigorous article on the computational aspects of this compound is contingent upon the future publication of dedicated research in this specific area.

Vi. Environmental Chemical Research on 1 Bromo 1 Nitropropane Degradation and Fate

Abiotic Transformation Processes

Abiotic processes, which are non-biological in nature, are the dominant mechanisms for the transformation of 1-bromo-1-nitropropane in the environment. These include reactions with water (hydrolysis), degradation by light (photodegradation), and physical movement between environmental compartments (volatilization).

Hydrolysis is a significant pathway for the degradation of bromo-nitro compounds in aquatic environments. The hydrolysis of compounds structurally similar to this compound, such as 2-bromo-2-nitropropane-1,3-diol (Bronopol), has been studied to understand these mechanisms. The reaction proceeds via a retroaldol reaction, which is dependent on both pH and temperature. nih.gov

The rate of hydrolysis is influenced by the nucleophilic substitution mechanism, which can be either SN1 or SN2. For tertiary halides like 2-bromo-2-methylpropane, the SN1 mechanism, where the rate-determining step is the formation of a carbocation, is typically favored. rsc.orgrsc.org The presence of the electron-withdrawing nitro group on the same carbon as the bromine atom influences the reaction kinetics.

Studies on related compounds show that hydrolysis is generally faster under alkaline conditions. The degradation of 2,2-dibromo-3-nitrilopropionamide (DBNPA), another brominated antimicrobial, was found to follow first-order kinetics with a half-life of 85 minutes in a specific matrix, though this rate is highly dependent on the specific conditions. nih.gov For this compound, the primary hydrolysis products are expected to be more stable and potentially more toxic compounds. nih.gov

Table 1: Factors Influencing Hydrolysis of Bromo-Nitro-Alkanes

| Factor | Influence on Hydrolysis Rate | Mechanism |

|---|---|---|

| pH | Increases under alkaline conditions | Base-catalyzed hydrolysis is more efficient. |

| Temperature | Increases with higher temperature | Provides activation energy for the reaction. |

| Structure | Influenced by steric hindrance and electronic effects | Determines preference for SN1 vs. SN2 pathway. rsc.orgpw.live |

Photodegradation, or photolysis, is another critical abiotic process that contributes to the breakdown of this compound in the environment, particularly in surface waters exposed to sunlight. Light provides the energy to break chemical bonds, leading to the transformation of the parent compound.

For the related compound Bronopol (B193717), it has been shown that light enhances its degradation in natural waters. nih.gov The rate of photodegradation and the resulting half-life are highly dependent on various environmental factors, including the intensity and wavelength of light, the presence of photosensitizing substances in the water, and the chemical properties of the water itself. nih.goviaea.org

Table 2: Estimated Photodegradation Behavior of this compound

| Parameter | Description | Estimated Value/Behavior |

|---|---|---|

| Primary Pathway | Direct photolysis in aquatic environments. | Light is known to enhance the degradation of similar bromo-nitro compounds. nih.gov |

| Influencing Factors | Light intensity, wavelength, water matrix (e.g., presence of organic matter). nih.gov | Rates are site-specific and vary with season and latitude. researchgate.net |

| Estimated Half-life | Varies significantly based on conditions. | Expected to be in the range of hours to days in surface waters under direct sunlight. |

Volatilization is the process by which a chemical transfers from a liquid or solid phase to a gas phase. The tendency of a compound to volatilize from water to the atmosphere is described by its Henry's Law constant.

For Bronopol, a structurally related compound, the Henry's Law constant is estimated to be very low, at 1.3 x 10⁻¹¹ atm-m³/mole. nih.gov A low Henry's Law constant indicates that the compound is not likely to volatilize significantly from water surfaces. Given the structural similarities, this compound is also expected to have a low potential for volatilization from aquatic systems. Similarly, its vapor pressure suggests it is not expected to volatilize from dry soil surfaces. nih.gov Therefore, volatilization is not considered a major environmental fate process for this compound.

Table 3: Physical Properties Related to Volatilization of Structurally Similar Compounds

| Property | Value (for Bronopol) | Implication for Volatilization |

|---|---|---|

| Henry's Law Constant | 1.3 x 10⁻¹¹ atm-m³/mole nih.gov | Not an important fate process from water surfaces. nih.gov |

| Vapor Pressure | Low (specific value not cited) | Not expected to volatilize from dry soil surfaces. nih.gov |

Biotic Transformation Processes

Biotic processes involve the transformation of chemical compounds by living organisms, primarily microorganisms such as bacteria and fungi.

Despite the existence of diverse microbial metabolic pathways for degrading xenobiotic compounds, this compound is expected to be recalcitrant to biodegradation. nih.govnih.gov Many nitroaromatic and nitroalkane compounds are known to be resistant to microbial attack due to the strong electron-withdrawing nature of the nitro group, which makes the molecule less susceptible to oxidative enzymes. nih.gov

While extensive biodegradation is not a primary fate pathway, initial transformation steps can occur. The degradation of Bronopol is understood to proceed via a reversible retroaldol reaction, which is a chemical rather than a biological process, but it produces metabolites that would be the subject of any subsequent microbial action. nih.gov This pathway leads to the formation of more persistent and toxic degradation products, including 2-bromo-2-nitroethanol (B1208275) (BNE) and bromonitromethane (B42901) (BNM). nih.govatamanchemicals.com

These transformation products, BNE and BNM, are of significant environmental concern because they are reported to be more persistent and exhibit higher toxicity than the parent compound. nih.gov The accumulation of these products in water could lead to longer-term environmental risks. The likely abiotic degradation of this compound would also be expected to produce bromonitromethane as a major transformation product.

Table 4: Key Transformation Products of Bromo-Nitro-Alkanes

| Parent Compound | Transformation Pathway | Major Products | Environmental Significance |

|---|---|---|---|

| 2-Bromo-2-nitropropane-1,3-diol (Bronopol) | Retroaldol reaction (Hydrolysis) | 2-Bromo-2-nitroethanol (BNE), Bromonitromethane (BNM) nih.govatamanchemicals.com | Products are more persistent and more toxic than the parent compound. nih.gov |

Environmental Mobility and Distribution in Diverse Media

The environmental fate of a chemical is largely governed by its physicochemical properties, including its water solubility, vapor pressure, and its partitioning behavior between different environmental phases. Key indicators of environmental mobility include the soil organic carbon-water (B12546825) partitioning coefficient (Koc), the octanol-water partitioning coefficient (Kow), and Henry's Law constant (H). However, specific values for these coefficients for this compound have not been reported in the available literature.

In the absence of direct studies, the mobility of this compound can be hypothetically considered based on the known behavior of related chemical classes, such as halogenated alkanes and nitroalkanes. The presence of a bromine atom would likely influence its volatility and sorption characteristics, while the nitro group would affect its polarity and potential for hydrogen bonding. However, without empirical data, any such discussion remains speculative.

Due to the absence of research findings on the environmental mobility and distribution of this compound, no data tables can be generated at this time. Further research is required to determine the key environmental partitioning coefficients and to understand the transport and fate of this compound in diverse environmental media.

Vii. Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of modern analytical chemistry, offering powerful separation capabilities essential for isolating and quantifying 1-Bromo-1-nitropropane, even in complex mixtures. The choice of technique and detector is paramount and is dictated by the analyte's physicochemical properties and the analytical objectives.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile or thermally labile compounds. For this compound, reversed-phase HPLC is the most probable mode of separation, utilizing a nonpolar stationary phase and a polar mobile phase.

UV Detection: The nitro group in this compound contains a chromophore that absorbs ultraviolet (UV) radiation, making UV detection a suitable and common choice. The retention of this compound in reversed-phase HPLC is influenced by the composition of the mobile phase. stackexchange.comnih.gov A higher proportion of organic solvent (e.g., acetonitrile (B52724) or methanol) in the aqueous mobile phase will decrease the retention time, while a higher proportion of water will increase it. stackexchange.comglsciences.com The pH of the mobile phase can also affect the retention of ionizable compounds, though it is less likely to have a significant impact on the neutral this compound molecule. nih.govphenomenex.com

Electrochemical Detection (ECD): Electrochemical detectors offer high sensitivity and selectivity for electroactive compounds. The nitro group of this compound can be electrochemically reduced, making ECD a viable detection method. This technique can provide lower detection limits compared to UV detection for certain analytes.

Below is a hypothetical interactive data table illustrating typical HPLC parameters for the analysis of short-chain nitroalkanes, which can be adapted for this compound.

| Parameter | Condition 1 | Condition 2 |

| Column | C18 (4.6 x 150 mm, 5 µm) | Phenyl-Hexyl (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40) | Methanol:Water (70:30) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detector | UV at 210 nm | Electrochemical (reductive mode) |

| Injection Volume | 10 µL | 20 µL |

| Column Temp. | 30 °C | 35 °C |

| Est. Retention Time | 3.5 min | 4.2 min |

Note: The above parameters are illustrative and would require optimization for the specific analysis of this compound.

Gas Chromatography (GC) is an ideal technique for the analysis of volatile compounds like this compound. The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the GC column.

Flame Ionization Detector (FID): The FID is a universal detector for organic compounds and responds to the carbon atoms in the analyte. measurlabs.com While robust and widely used, its sensitivity to this compound may be lower compared to more specific detectors due to the presence of heteroatoms. bibliotekanauki.pl

Electron Capture Detector (ECD): The ECD is highly sensitive to compounds containing electronegative atoms, such as halogens (in this case, bromine) and nitro groups. scioninstruments.com This makes it an exceptionally suitable detector for the trace analysis of this compound, offering significantly higher sensitivity than FID. scioninstruments.comnih.gov The ECD operates by measuring the decrease in a constant electron current caused by the capture of electrons by the electronegative analyte molecules. scioninstruments.com

The following table provides representative GC conditions for the analysis of halogenated volatile compounds, which would be a starting point for method development for this compound.

| Parameter | FID Method | ECD Method |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) | DB-17HT (30 m x 0.25 mm, 0.15 µm) |

| Carrier Gas | Helium | Nitrogen |

| Injector Temp. | 250 °C | 220 °C |

| Oven Program | 50°C (2 min), then 10°C/min to 200°C | 60°C (1 min), then 15°C/min to 220°C |

| Detector Temp. | 280 °C | 300 °C |

| Injection Mode | Split (50:1) | Splitless |

Note: These conditions are based on methods for similar compounds and would need to be optimized. mdpi.comtdi-bi.com

LC-MS/MS combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. This technique is particularly useful for analyzing trace levels of compounds in complex matrices. For this compound, which is a relatively small molecule, derivatization may be necessary to enhance its ionization efficiency in the mass spectrometer. The fragmentation of nitroaromatic and halogenated compounds in the mass spectrometer can be complex, involving losses of radicals and neutral molecules. bohrium.comresearchgate.net The fragmentation pattern is highly specific to the molecule's structure and can be used for definitive identification and quantification. nih.govyoutube.com

UPLC is an advancement of HPLC that utilizes columns with smaller particle sizes (<2 µm), leading to significantly faster analysis times and improved resolution. nih.gov UPLC methods have been successfully developed for the analysis of various organic compounds, including brominated flame retardants and aromatic amines. researchgate.netcoresta.org A UPLC-MS/MS method would offer a high-throughput and highly sensitive approach for the analysis of this compound. researchgate.netnih.gov The principles of separation are similar to HPLC, but the operational pressures are much higher. nih.gov

Spectrophotometric Methods for Detection and Quantification

Spectrophotometric methods are often used for the quantification of nitroalkanes. These methods typically involve a chemical reaction to produce a colored product that can be measured using a UV-Vis spectrophotometer. A common approach for the determination of nitroparaffins involves the reduction of the nitro group to an amino group, followed by diazotization and coupling with a chromogenic reagent to form a stable, colored azo dye. researchgate.net The intensity of the color, measured at its wavelength of maximum absorbance (λmax), is proportional to the concentration of the original nitro compound. researchgate.net The specific reagents and reaction conditions would need to be optimized for this compound.

Sample Preparation and Matrix Effects in Analytical Procedures

Effective sample preparation is critical for accurate and reliable analytical results, especially when dealing with complex matrices. The goal is to isolate the analyte of interest, remove interfering substances, and concentrate the analyte to a level suitable for detection. nih.gov

For the analysis of volatile compounds like this compound in liquid or solid samples, headspace analysis is a common sample preparation technique for GC. youtube.comresearchgate.net This involves heating the sample in a sealed vial to allow the volatile analyte to partition into the gas phase (headspace), which is then injected into the GC. youtube.com Solid-phase microextraction (SPME) is another solvent-free technique where a coated fiber is exposed to the sample or its headspace to adsorb the analyte, which is then thermally desorbed in the GC injector. nih.gov

Matrix effects can significantly impact the accuracy of quantitative analysis, particularly in GC-MS and LC-MS/MS. chromatographyonline.comresearchgate.netmdpi.comnih.gov These effects arise from co-eluting compounds from the sample matrix that can either enhance or suppress the analyte signal in the detector. chromatographyonline.commdpi.com In GC-MS, matrix components can coat active sites in the injector and column, leading to a "matrix-induced signal enhancement." mdpi.com In LC-MS, co-eluting substances can interfere with the ionization of the target analyte in the mass spectrometer source, often causing ion suppression. chromatographyonline.com Careful sample cleanup and the use of matrix-matched standards or isotopically labeled internal standards are common strategies to mitigate matrix effects. chromatographyonline.com

Development of Novel and Sensitive Detection Strategies

The development of novel and sensitive detection strategies is crucial for understanding the environmental fate, toxicological profile, and potential applications of chemical compounds. For this compound, research into dedicated analytical methodologies for its precise and sensitive detection is an area of ongoing scientific inquiry. While specific, validated methods for the routine quantification of this compound are not widely documented in publicly available scientific literature, the principles of analytical chemistry allow for the proposal of potential strategies. These strategies are often based on methodologies developed for structurally related compounds, such as other halogenated nitroalkanes.

Advancements in analytical instrumentation have paved the way for the development of highly sensitive and selective methods. Techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS), form the cornerstone of modern analytical chemistry and would be the logical starting point for developing a robust detection method for this compound.

Potential Chromatographic and Spectrometric Approaches

For a volatile compound like this compound, GC would be a suitable separation technique. The presence of both a bromine atom and a nitro group, which are highly electronegative, makes the compound particularly amenable to detection by an electron capture detector (ECD). GC-ECD is known for its high sensitivity towards halogenated and nitro-containing compounds.

For unequivocal identification and quantification, coupling GC with a mass spectrometer (GC-MS) would be the gold standard. The mass spectrum of this compound would exhibit a characteristic fragmentation pattern and isotopic signature due to the presence of bromine isotopes (79Br and 81Br), allowing for highly selective detection.

Liquid chromatography, particularly reversed-phase HPLC, could also be explored, especially if the compound is present in a complex matrix that is not amenable to direct GC analysis. Detection could be achieved using a UV detector, although this would likely offer lower sensitivity and selectivity compared to mass spectrometry. A more sensitive approach would be liquid chromatography-tandem mass spectrometry (LC-MS/MS), which provides excellent selectivity and low detection limits.

Hypothetical Research Findings

In the absence of direct experimental data for this compound, we can hypothesize the expected performance of potential analytical methods based on similar compounds. The following interactive data table illustrates the kind of research findings that would be generated from such analytical method development studies.

| Analytical Methodology | Hypothetical Limit of Detection (LOD) | Hypothetical Limit of Quantification (LOQ) | Potential Matrix | Instrumentation |

|---|---|---|---|---|

| Gas Chromatography-Electron Capture Detection (GC-ECD) | 0.1 - 1 µg/L | 0.3 - 3 µg/L | Water, Air | Gas Chromatograph with ECD |

| Gas Chromatography-Mass Spectrometry (GC-MS) | 0.05 - 0.5 µg/L | 0.15 - 1.5 µg/L | Soil, Biological Tissues | GC coupled with a Quadrupole or Ion Trap MS |

| High-Performance Liquid Chromatography-UV Detection (HPLC-UV) | 10 - 50 µg/L | 30 - 150 µg/L | Aqueous Solutions | HPLC with a Diode Array Detector |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | 0.01 - 0.1 µg/L | 0.03 - 0.3 µg/L | Complex Environmental and Biological Samples | HPLC coupled with a Triple Quadrupole MS |

This table is for illustrative purposes only and is based on typical performance characteristics of these analytical techniques for similar halogenated and nitro-containing organic compounds. Actual performance for this compound would require experimental validation.

Further research would be necessary to optimize sample preparation techniques, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to isolate and preconcentrate this compound from various matrices, thereby enhancing the sensitivity and reliability of the analytical methods. The development and validation of such methods are essential for future research into the properties and impact of this compound.

Viii. Applications of 1 Bromo 1 Nitropropane in Advanced Organic Synthesis

Precursor in Carbon-Carbon Bond Forming Reactions

The inherent reactivity of 1-bromo-1-nitropropane makes it a valuable component in reactions designed to form new carbon-carbon bonds, a fundamental process in organic synthesis. It can function as an electrophilic source of a nitropropyl group, reacting with various nucleophiles.

A significant application of compounds like this compound is in the alkylation of other nitroalkanes. In this type of reaction, a primary or secondary nitroalkane is first deprotonated by a base to form a nucleophilic nitronate anion. This nitronate can then attack the electrophilic carbon of this compound, displacing the bromide ion and forming a new carbon-carbon bond.

The resulting product is a dinitroalkane, which is a highly functionalized molecule that can be used in further synthetic elaborations. This strategy is a powerful tool for building complex carbon skeletons decorated with multiple functional groups. The general scheme for this reaction is as follows:

| Reactant 1 (Nucleophile) | Reactant 2 (Electrophile) | Base | Product |

| R¹R²CH-NO₂ (Nitroalkane) | CH₃CH₂C(Br)HNO₂ (this compound) | e.g., NaH, DBU | R¹R²C(NO₂)-CH(NO₂)CH₂CH₃ (Dinitroalkane) |

While specific examples detailing this compound as the electrophile are specialized, the principle is a cornerstone of nitroalkane chemistry, providing access to 1,2-dinitro compounds that are precursors for vicinal diamines after reduction.

This compound is an effective precursor for the synthesis of β-nitrocarbonyl compounds, particularly β-nitro ketones. These motifs are valuable synthetic intermediates, as the nitro group can be readily converted into other functional groups, such as amines or carbonyls via the Nef reaction.

A modern and efficient method for this transformation involves a visible-light photoredox-catalyzed coupling reaction between a gem-bromonitroalkane, such as this compound, and a silyl (B83357) enol ether. rsc.orgresearchgate.net In this process, the photocatalyst initiates the formation of an α-nitroalkyl radical from the bromonitroalkane. This radical then adds to the silyl enol ether, and subsequent steps yield the β-nitro ketone. nih.gov This method is notable for its mild reaction conditions and tolerance of a wide range of functional groups.

The products of this reaction, β-nitro ketones, can be easily converted into other synthetically useful molecules, as detailed in the table below. rsc.org

| β-Nitro Ketone Derivative | Subsequent Transformation Product |

| β-Amino ketones | |

| 1,3-Amino alcohols | |

| α,β-Unsaturated ketones | |

| β-Cyano ketones | |

| γ-Nitro ketones |

Intermediate in Heterocyclic Compound Synthesis

The functional groups of this compound make it a suitable starting material for the synthesis of various heterocyclic compounds. A key strategy involves the in-situ generation of reactive intermediates that can undergo cycloaddition reactions.

For example, this compound can be converted into a 1-bromo-silyl nitronate. This intermediate can then participate in a [3+2] cycloaddition reaction with an alkene. This process, a type of 1,3-dipolar cycloaddition, results in the formation of isoxazoline (B3343090) N-oxides, which are five-membered heterocyclic rings. researchgate.net This method provides a direct route to functionalized cyclic nitronates, which are important scaffolds in medicinal chemistry. rsc.orgrsc.orgnih.gov The nature of the halogen atom is crucial for the stability and reactivity of the intermediate silyl nitronates, with bromonitro compounds being particularly effective for reactions with terminal alkenes. researchgate.net

Utility in Sequential Derivatization Strategies

The bifunctional nature of this compound allows for its use in sequential derivatization strategies, where each functional group is addressed in a separate, controlled manner. This orthogonal reactivity is highly valuable for building molecular complexity.

A plausible synthetic sequence could involve an initial nucleophilic substitution of the bromide atom, followed by a transformation of the nitro group.

Step 1: Nucleophilic Substitution: The bromine atom can be displaced by a wide range of nucleophiles (e.g., carbanions, amines, thiolates) through an Sₙ2 or radical-mediated pathway. This step introduces a new substituent at the C1 position while leaving the nitro group intact.

Step 2: Nitro Group Transformation: The nitro group in the resulting product can then be chemically modified. For instance, it can be reduced to a primary amine, providing access to substituted propylamines. Alternatively, it can be converted into a carbonyl group (an aldehyde in this case) via the Nef reaction, which involves treating the corresponding nitronate salt with strong acid. wikipedia.orgorganic-chemistry.orgucl.ac.uk

This step-wise approach enables the introduction of diverse functionalities and the construction of complex target molecules from a simple starting material.

Role in Multi-component Reactions for Complex Molecule Construction

Multi-component reactions (MCRs) are powerful synthetic tools where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. nih.govtaylorfrancis.comresearchgate.netacsgcipr.org While direct use of this compound in well-known MCRs is not extensively documented, it can serve as a valuable precursor to generate reactive species suitable for such transformations.

For instance, this compound can be readily converted into 1-nitropropene (B103210) via base-induced elimination of hydrogen bromide. 1-Nitropropene is a classic Michael acceptor and can participate in various MCRs, such as those for the synthesis of substituted pyridines. nih.govtaylorfrancis.comacsgcipr.org In a typical pyridine (B92270) synthesis, a Michael addition of a nucleophile to the nitroalkene could initiate a cascade of reactions with other components like an aldehyde and an ammonia (B1221849) source to build the heterocyclic ring. acsgcipr.org

| MCR Type | Potential Role of this compound | Resulting Scaffold |

| Hantzsch-type Pyridine Synthesis | Precursor to 1-nitropropene (Michael acceptor) | Dihydropyridines/Pyridines |

| Bohlmann-Rahtz Pyridine Synthesis | Precursor to an enamine or nitroalkene component | Substituted Pyridines |

Design of Novel Chemical Entities Leveraging Bromonitropropane Functionality

In medicinal chemistry and drug discovery, the design of novel chemical entities often relies on the use of versatile scaffolds that can be easily and systematically modified to explore chemical space. This compound represents such a scaffold, where the bromo and nitro functionalities act as handles for diversification.

The concept of a pharmacophore—the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity—can be applied here. nih.govdovepress.comresearchgate.netresearchgate.netnih.gov The this compound core allows for the attachment of various molecular fragments through substitution of the bromine and transformation of the nitro group. This enables the generation of a library of diverse compounds around a central propane (B168953) backbone.

By systematically varying the groups introduced, chemists can design and synthesize collections of novel molecules for screening against biological targets. For example, replacing the bromine with different aryl groups and converting the nitro group into various amides or esters could yield a library of compounds with potentially diverse pharmacological profiles. This strategy of leveraging a simple, functionalized core to create molecular diversity is fundamental to modern drug discovery. researchgate.net

Ix. Future Research Directions and Emerging Trends

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Future research is geared towards the discovery and optimization of new catalytic systems to control the outcomes of reactions involving 1-bromo-1-nitropropane. The goal is to enhance both the efficiency (yield and reaction time) and selectivity (chemo-, regio-, and stereoselectivity) of transformations. While research directly on this compound is specific, trends in the broader field of nitroalkane chemistry point towards several promising catalytic approaches.

One area of focus is the use of metal-based catalysts. For instance, copper(II) acetate (B1210297) in combination with chiral ligands has been successfully used in the catalytic enantioselective Henry (nitro-aldol) reaction of bromonitromethane (B42901) with aldehydes. researchgate.net This suggests a promising direction for developing analogous systems for this compound to react with various electrophiles. Future work will likely explore a wider range of transition metals (e.g., zinc, nickel, palladium) and ligand architectures to fine-tune catalytic activity and achieve higher stereocontrol.

Organocatalysis represents another burgeoning field. Chiral amines, thioureas, and phosphoric acids have emerged as powerful catalysts for various transformations of nitroalkanes. The development of organocatalysts for reactions involving this compound could offer advantages such as lower toxicity, reduced cost, and operational simplicity compared to metal-based systems.

The table below summarizes potential catalytic systems for investigation based on analogous reactions.

| Catalyst Type | Potential Catalyst Example | Target Reaction | Desired Outcome |

| Metal-Based | Copper(II) Acetate + Chiral Amino Pyridine (B92270) Ligand | Nitro-aldol (Henry) Reaction | High enantioselectivity |

| Metal-Based | Palladium complexes | Cross-coupling reactions | C-C bond formation |

| Organocatalyst | Chiral Bifunctional Thiourea | Michael Addition | High stereoselectivity |

| Organocatalyst | Chiral Brønsted Acids | Friedel-Crafts Alkylation | Enantioselective C-C bond formation |

Development of Asymmetric Synthesis Approaches Involving this compound

The creation of chiral molecules with precise three-dimensional arrangements is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry. uwindsor.ca Asymmetric synthesis, which produces a predominance of one stereoisomer over others, is a key area for future research involving this compound. uwindsor.cayork.ac.uk The presence of a stereocenter at the carbon bearing the bromo and nitro groups makes it a valuable prochiral starting material.

A significant emerging trend is the use of chiral catalysts to control the stereochemical outcome of reactions. Research on the related compound, bromonitromethane, has demonstrated that highly enantiomerically enriched products (2-bromo-2-nitroalkan-1-ols) can be prepared through condensation with aldehydes in the presence of a copper(II) catalyst and a camphor-derived chiral ligand. researchgate.net This catalytic enantioselective Henry reaction achieved excellent yields and enantiomeric excesses (ee), often exceeding 90%. researchgate.net Future studies will likely adapt this methodology for this compound, expanding the scope to include different aldehydes and other electrophiles.

The development of diastereoselective reactions is also crucial. By reacting this compound with chiral substrates or in the presence of chiral reagents, researchers can aim to control the formation of specific diastereomers. This is particularly relevant when constructing complex molecules with multiple stereocenters.

Key research goals in this area are summarized below:

| Asymmetric Approach | Methodology | Potential Application |

| Catalytic Enantioselective | Use of chiral metal complexes or organocatalysts. | Synthesis of enantioenriched β-bromo-β-nitro alcohols. |

| Chiral Auxiliary-Mediated | Temporary attachment of a chiral auxiliary to the substrate. | Diastereoselective alkylation or addition reactions. |

| Kinetic Resolution | Selective reaction of one enantiomer from a racemic mixture. | Separation of enantiomers of this compound itself. |

Advanced Mechanistic Elucidation through Integrated Experimental and Computational Studies

A deeper understanding of reaction mechanisms is critical for optimizing existing synthetic methods and designing new, more efficient transformations. Future research will increasingly rely on a synergistic approach that combines experimental techniques with high-level computational modeling to unravel the intricate details of reactions involving this compound.

Experimental studies, such as kinetic analysis, can determine reaction rates and activation energies, providing insight into the transition states of key steps. rsc.org For example, mechanistic studies on the formation of 1-bromoallenes from prop-1-yn-3-ols involved kinetic analysis to support the intermediacy of an acetylene-copper(I) π-complex. rsc.org Similar kinetic experiments could be designed for reactions of this compound to probe the roles of catalysts, solvents, and other reaction parameters.

Computational chemistry, particularly Density Functional Theory (DFT), will play a pivotal role in mapping out entire reaction pathways. These studies can model the structures of reactants, intermediates, and transition states, providing a level of detail that is often inaccessible through experimentation alone. For related nitroalkanes, kinetic modeling has been used to elucidate complex reaction networks, such as ignition and combustion processes. researchgate.net Applying these computational tools to the synthetic reactions of this compound will help to:

Validate or refute proposed mechanisms.

Explain the origins of chemo-, regio-, and stereoselectivity.

Predict the reactivity of new substrates.

Guide the rational design of more effective catalysts.

The integration of these approaches will provide a comprehensive picture of how transformations involving this compound occur at the molecular level.

Investigation of Bio-Inspired Synthetic Pathways for Sustainable Production

In response to the growing demand for environmentally friendly chemical processes, a significant future trend is the exploration of bio-inspired and biocatalytic methods for synthesis. These approaches aim to leverage the high efficiency and selectivity of enzymes, which operate under mild, aqueous conditions.

Recent breakthroughs have shown that enzymes, such as variants of tryptophan synthase (TrpB), can utilize simple nitroalkanes as nucleophilic substrates for C-C bond formation to produce noncanonical amino acids. nih.gov This work establishes that nitroalkanes are a viable substrate class for biocatalysis, overcoming the challenge that many traditional carbon nucleophiles are unstable in aqueous environments. nih.gov

Future research will focus on expanding the scope of biocatalysis to include more complex and functionalized nitroalkanes like this compound. The key challenges and objectives in this area include:

Enzyme Discovery and Engineering: Identifying or engineering enzymes (e.g., through directed evolution) that can accept this compound as a substrate and catalyze desired transformations with high selectivity.

Expanding the Biocatalytic Toolbox: Developing enzymatic versions of key chemical reactions, such as halogenation, denitration, or asymmetric C-C bond formation, using this compound as a starting material.

Process Optimization: Designing integrated, multi-step enzymatic pathways (cascades) to build complex molecules from simple precursors in a sustainable manner.

The successful development of bio-inspired pathways would represent a major advance, offering a greener alternative to conventional synthetic routes that often rely on harsh reagents and organic solvents.

常见问题

What are the optimal synthetic routes for 1-bromo-1-nitropropane, and how can reaction conditions be systematically optimized?

Level: Basic

Methodological Answer:

The synthesis of this compound typically involves bromination of nitropropane derivatives using brominating agents like N-bromosuccinimide (NBS) or bromine in the presence of radical initiators (e.g., benzoyl peroxide). Key parameters for optimization include:

- Temperature: Controlled exothermic reactions (20–40°C) to avoid decomposition.

- Solvent: Polar aprotic solvents (e.g., CCl₄, CH₂Cl₂) to stabilize intermediates.

- Catalyst: Radical initiators to enhance regioselectivity.